molecular formula C37H47N3O6 B591791 (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate CAS No. 868540-15-2

(6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate

Cat. No.: B591791
CAS No.: 868540-15-2
M. Wt: 629.798
InChI Key: AKIABKDAWVWIHO-CPCREDONSA-N
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Description

“(6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate” is a phenylalanine derivative .


Synthesis Analysis

The compound is a derivative of phenylalanine, a common amino acid. The synthesis process likely involves the coupling of phenylalanine with other organic compounds .


Molecular Structure Analysis

The molecular formula of the compound is C37H47N3O6 . The structure includes a benzyl group, an isobutyl group, and a phenethyl group, among others .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 629.8 g/mol . It is a solid at room temperature .

Scientific Research Applications

Molecular Structure and Analogy in Aquaporins

The compound (6S,12S)-methyl 6-(allyloxymethyl)-12-isopropyl-2,2,9,9-tetramethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate, an analogue of (6S,9S,12S)-Benzyl 12-benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate, is significant in studying the structural aspects of aquaporins. Aquaporins are integral membrane proteins that form pores in the membrane of biological cells, primarily facilitating the transport of water between cells. This compound, resembling a segment of the water channel aquaporin-4 (AQP4), helps in understanding the molecular structure and functioning of these crucial proteins (Gebreslasie, Jacobsen, & Görbitz, 2011).

Potential in Cancer Treatment

Another compound, Potassium {4-[(3S,6S,9S)-3,6-dibenzyl-9-isobutyl-4,7,10-trioxo-11-oxa-2,5,8-triazadodecyl]phenyl}trifluoroborate, related to the queried compound, has demonstrated potent anti-proliferative activity against human metastatic breast cancer cells (MDA-MB231) and hepatocellular carcinoma cells (HepG2). This suggests potential therapeutic applications of similar compounds in cancer treatment (Tsai et al., 2014).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of related compounds provide insights into the structural and chemical properties of this compound. Studies on similar compounds like N-(2-hydroxybenzyl)anthranilic acids in the presence of acyclic anhydrides help understand the chemical reactivity and potential applications of the compound (Aversa, Bonaccorsi, & Giannetto, 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H47N3O6/c1-26(2)23-31(38-33(41)30(40-36(44)46-37(3,4)5)22-21-27-15-9-6-10-16-27)34(42)39-32(24-28-17-11-7-12-18-28)35(43)45-25-29-19-13-8-14-20-29/h6-20,26,30-32H,21-25H2,1-5H3,(H,38,41)(H,39,42)(H,40,44)/t30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIABKDAWVWIHO-CPCREDONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868540-15-2
Record name L-phenylalanine,(αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-,phenylmethylester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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